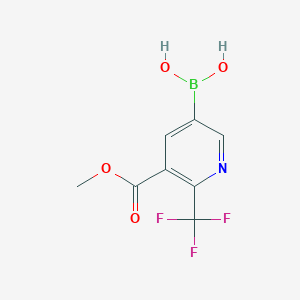
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a trifluoromethyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Boranes or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the methoxycarbonyl group.
(5-Methoxycarbonylpyridin-3-yl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxycarbonyl and trifluoromethyl groups in (5-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-3-yl)boronic acid imparts unique electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. These substituents can influence the reactivity and selectivity of the compound in different contexts, enhancing its utility in synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H7BF3NO4 |
|---|---|
Poids moléculaire |
248.95 g/mol |
Nom IUPAC |
[5-methoxycarbonyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H7BF3NO4/c1-17-7(14)5-2-4(9(15)16)3-13-6(5)8(10,11)12/h2-3,15-16H,1H3 |
Clé InChI |
JOIZHOUZLDYUMW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(F)(F)F)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


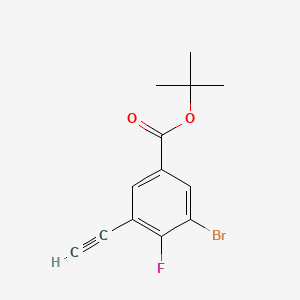
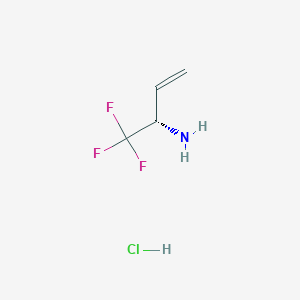
![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
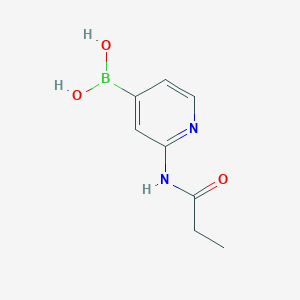
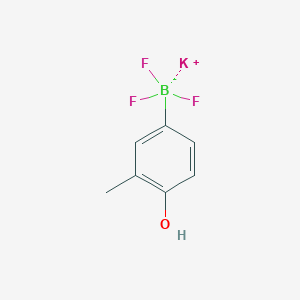
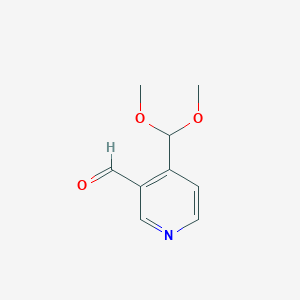
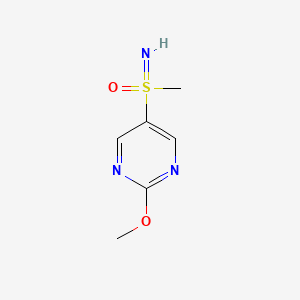


![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
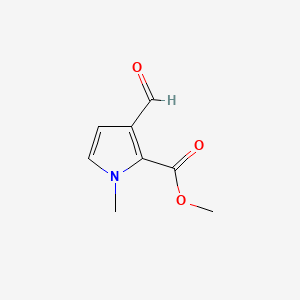
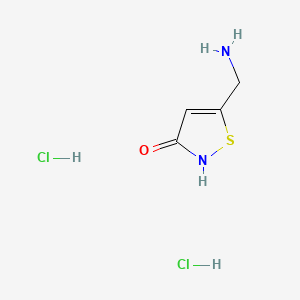
amine hydrochloride](/img/structure/B15298059.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
